N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, also known as PPNPP, is a chemical compound that has garnered interest in scientific research. Its unique structure combines pyrazolo and pyrimidine scaffolds, making it a promising candidate for various applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of PPNPP. One notable approach involves the reaction of appropriate starting materials to form the pyrazolo[1,5-a]pyrimidine core. For instance, thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Further functionalization of this core leads to the desired compound.
Reaction Conditions:: The specific reaction conditions may vary, but the key steps typically involve cyclization, substitution, and functional group modifications. Detailed protocols would depend on the synthetic route chosen.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.
Chemical Reactions Analysis
PPNPP can undergo various reactions, including:
Oxidation: Oxidative processes can modify the phenyl and pyrazolo rings.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents on the phenyl and pyrazolo rings can be replaced.
Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine scaffold.
Common reagents and conditions include:
Catalysts: Transition metals (e.g., palladium, copper) for cross-coupling reactions.
Bases: Organic bases (e.g., triethylamine) for deprotonation.
Solvents: Common solvents (e.g., DMF, DMSO) for dissolution.
Major products formed from these reactions include derivatives with modified substituents or functional groups.
Scientific Research Applications
PPNPP’s versatility extends to various fields:
Chemistry: Used as a building block for novel compounds.
Biology: Investigated for its interactions with biological targets.
Medicine: Evaluated for potential therapeutic effects.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
The precise mechanism by which PPNPP exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
PPNPP’s uniqueness lies in its fused pyrazolo[1,5-a]pyrimidine structure. Similar compounds include other pyrazolo-pyrimidines, but PPNPP’s specific combination of substituents sets it apart.
Properties
CAS No. |
890626-59-2 |
---|---|
Molecular Formula |
C22H22N4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-3-7-19-14-21(24-18-12-10-16(2)11-13-18)26-22(25-19)20(15-23-26)17-8-5-4-6-9-17/h4-6,8-15,24H,3,7H2,1-2H3 |
InChI Key |
ULLQZOZPZRUAHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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